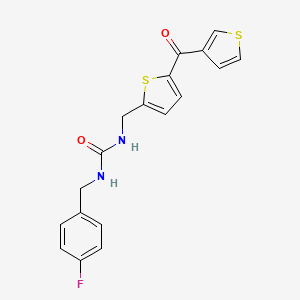
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H15FN2O2S2 and its molecular weight is 374.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, with CAS number 1797615-12-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H15FN2O2S2 with a molecular weight of 374.5 g/mol. The structure features a urea linkage, a fluorobenzyl group, and a thiophene moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN2O2S2 |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 1797615-12-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown potent activity against various cancer cell lines. The urea moiety often enhances the interaction with biological targets, increasing the compound's efficacy.
Antimicrobial Activity
Research has demonstrated that compounds with thiophene and fluorobenzyl groups possess antimicrobial properties. The presence of electron-withdrawing groups like fluorine can enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial activity against pathogens.
Anti-inflammatory Activity
Compounds containing thiophene derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies show that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications to the thiophene and urea components significantly influence biological activity. For example:
- Fluorine Substitution : The introduction of fluorine at the para position on the benzyl ring has been linked to enhanced potency due to increased electron-withdrawing effects.
- Thiophene Variations : Altering the carbonyl position on the thiophene ring can lead to variations in activity, suggesting that specific geometrical arrangements are crucial for optimal interaction with biological targets.
Case Studies and Research Findings
- Anticancer Efficacy : A study reported that derivatives similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential.
- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.
- Inflammation Models : In vivo models demonstrated that compounds with similar structures reduced inflammation markers significantly compared to control groups, supporting their use in anti-inflammatory therapies.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBXTUTZIAAPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













